molecular formula C18H19F22N2O8PS2 B13410705 1-Pentanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro- CAS No. 67939-87-1

1-Pentanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

Cat. No.: B13410705
CAS No.: 67939-87-1
M. Wt: 904.4 g/mol
InChI Key: RJFPABCSTACHQG-UHFFFAOYSA-N
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Description

1-Pentanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-) is a complex chemical compound with a unique structure that includes multiple fluorine atoms, sulfonamide groups, and phosphinicobis(oxy-2,1-ethanediyl) linkages. This compound is known for its high stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-) typically involves multiple steps, including the introduction of sulfonamide groups, fluorination, and the formation of phosphinicobis(oxy-2,1-ethanediyl) linkages. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Pentanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-Pentanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-) has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Pentanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially disrupting their function. Additionally, the sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-: Similar structure with longer carbon chain and more fluorine atoms.

    1-Butanesulfonamide, N,N-phosphinicobis(oxy-2,1-ethanediyl)bis1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-: Similar structure with shorter carbon chain and fewer fluorine atoms.

Uniqueness

1-Pentanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-) is unique due to its specific combination of sulfonamide groups, phosphinicobis(oxy-2,1-ethanediyl) linkages, and a high degree of fluorination. This combination imparts exceptional stability, resistance to degradation, and unique chemical reactivity, making it valuable in various applications.

Properties

CAS No.

67939-87-1

Molecular Formula

C18H19F22N2O8PS2

Molecular Weight

904.4 g/mol

IUPAC Name

bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl] hydrogen phosphate

InChI

InChI=1S/C18H19F22N2O8PS2/c1-3-41(52(45,46)17(37,38)13(27,28)9(19,20)11(23,24)15(31,32)33)5-7-49-51(43,44)50-8-6-42(4-2)53(47,48)18(39,40)14(29,30)10(21,22)12(25,26)16(34,35)36/h3-8H2,1-2H3,(H,43,44)

InChI Key

RJFPABCSTACHQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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